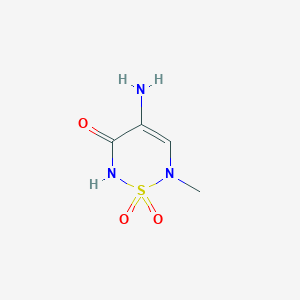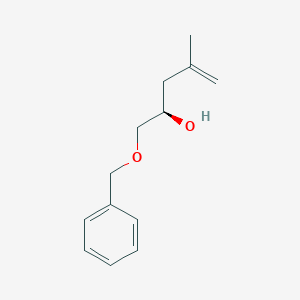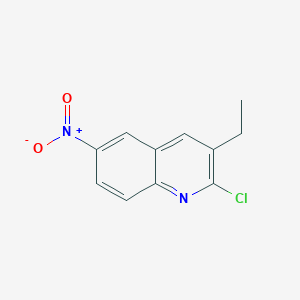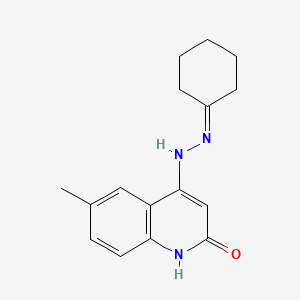![molecular formula C20H42N2OS2 B12597637 N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide CAS No. 639070-60-3](/img/structure/B12597637.png)
N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide is a chemical compound with the molecular formula C20H42N2OS2 It is known for its unique structure, which includes a dimethylamino group, a dodecyldisulfanyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide typically involves the reaction of 3-(dimethylamino)propylamine with a dodecyldisulfanyl-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted amides or amines.
Scientific Research Applications
N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein-protein interactions and as a cross-linking agent.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide involves its ability to interact with various molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the disulfide bond can undergo redox reactions, making it useful in redox biology and biochemistry. The propanamide backbone provides structural stability and allows for further functionalization.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Dimethylamino)propyl]acrylamide: Similar in structure but contains an acrylamide group instead of a dodecyldisulfanyl group.
3-(Dimethylamino)-1-propylamine: Lacks the disulfide and amide functionalities.
3-Dimethylaminopropyl ethyl carbonate: Contains an ethyl carbonate group instead of a dodecyldisulfanyl group.
Uniqueness
N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide is unique due to its combination of a dimethylamino group, a dodecyldisulfanyl group, and a propanamide backbone. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications in different fields.
Properties
CAS No. |
639070-60-3 |
|---|---|
Molecular Formula |
C20H42N2OS2 |
Molecular Weight |
390.7 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide |
InChI |
InChI=1S/C20H42N2OS2/c1-4-5-6-7-8-9-10-11-12-13-18-24-25-19-15-20(23)21-16-14-17-22(2)3/h4-19H2,1-3H3,(H,21,23) |
InChI Key |
BBUMECRBXTXDJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSSCCC(=O)NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Thioxanthen-9-one, 3-[4-(methylthio)phenyl]-, 10,10-dioxide](/img/structure/B12597555.png)

![1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B12597567.png)
![5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol](/img/structure/B12597569.png)
![4-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B12597578.png)

![4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12597590.png)
![N,N-Dimethyl-N'-{2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethyl}urea](/img/structure/B12597601.png)




![5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide](/img/structure/B12597639.png)

